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Compound of Interest

Compound Name: 2-Bromoethyl heptanoate

Cat. No.: B15491770

Disclaimer: Publicly available experimental data on 2-bromoethyl heptanoate is limited. This
guide provides a summary of available information and supplements it with predicted properties
and analogous data from similar compounds to offer a comprehensive overview for research
and development purposes.

Introduction

2-Bromoethyl heptanoate is an organic compound classified as a bromoalky! ester. While
specific experimental data for this compound is scarce, its structure suggests potential
applications as an alkylating agent and as an intermediate in organic synthesis, particularly in
the development of novel pharmaceutical compounds and other specialty chemicals. This
guide consolidates the known information and provides a theoretical framework for its chemical
properties, synthesis, and reactivity, aimed at researchers, scientists, and professionals in drug
development.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of 2-bromoethyl heptanoate are
not readily available. However, we can predict these properties based on its molecular structure
and by comparing it to analogous compounds.

Table 1: General Information for 2-Bromoethyl Heptanoate
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Property Value Source
IUPAC Name 2-bromoethyl heptanoate

CAS Number 5454-31-9 [1]
Molecular Formula CoH17BrO:2 [1]
Molecular Weight 237.13 g/mol [1]

Canonical SMILES

CCCCCCC(=0)OCCBr

Table 2: Predicted Physicochemical Properties of 2-Bromoethyl Heptanoate

Property Predicted Value Notes
N ) Estimated based on similar
Boiling Point ~220-240 °C
esters and haloalkanes.
) Estimated based on similar
Density ~1.2 g/mL
bromo-compounds.
N Insoluble in water; Soluble in ) o
Solubility ] Typical for esters of this size.
organic solvents.
o Expected appearance for a
Appearance Colorless to pale yellow liquid
pure sample.
) Estimated based on the high
Flash Point >100 °C

boiling point.

Synthesis of 2-Bromoethyl Heptanoate

While no specific experimental protocol for the synthesis of 2-bromoethyl heptanoate has

been published, standard esterification methods can be applied. Two plausible synthetic routes

are detailed below.

Fischer Esterification of Heptanoic Acid with 2-

Bromoethanol
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This is a classic acid-catalyzed esterification reaction.
Experimental Protocol:

» Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add heptanoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a suitable solvent
such as toluene.

o Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-
toluenesulfonic acid (0.02 eq).

e Reaction: Heat the mixture to reflux. The water formed during the reaction will be
azeotropically removed and collected in the Dean-Stark trap.

¢ Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting material is consumed.

e Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a
saturated sodium bicarbonate solution, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by vacuum distillation or column
chromatography to yield pure 2-bromoethyl heptanoate.
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Caption: Proposed synthesis workflow for 2-bromoethyl heptanoate via Fischer esterification.

Acylation of 2-Bromoethanol with Heptanoyl Chloride
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This method involves the reaction of an alcohol with a more reactive acyl chloride, which

typically proceeds faster and does not require an acid catalyst.

Experimental Protocol:

Preparation of Heptanoyl Chloride: Heptanoyl chloride can be prepared by reacting
heptanoic acid with thionyl chloride (SOCI2) or oxalyl chloride. This reaction should be
performed in an inert atmosphere and in a fume hood.

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
bromoethanol (1.0 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.1
eq), in an anhydrous aprotic solvent like dichloromethane or diethyl ether.

Acylation: Cool the solution in an ice bath and add heptanoyl chloride (1.05 eq) dropwise
with stirring.

Reaction: Allow the reaction to warm to room temperature and stir until completion, as
monitored by TLC or GC.

Work-up: Quench the reaction with water. Separate the organic layer and wash it
sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate
solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the
solvent in vacuo. The resulting crude 2-bromoethyl heptanoate can be purified by vacuum
distillation.

Chemical Reactivity

The chemical reactivity of 2-bromoethyl heptanoate is primarily dictated by the two functional

groups: the ester and the bromoethyl group.

Reactivity of the Bromoethyl Group

The bromine atom is a good leaving group, making the carbon atom to which it is attached

electrophilic. This allows for nucleophilic substitution reactions. This property is analogous to

that of 2-bromoethyl acetate, which is known to be an effective alkylating agent.[2]
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General Nucleophilic Substitution Reaction:

2-Bromoethyl heptanoate can react with a variety of nucleophiles (Nu~) to displace the
bromide ion and form a new covalent bond.

Legend

R-COO-CH2CH2z-Br + Nu~ R = CH3(CHz2)s- Nu~ = Nucleophile (e.g., "OH, ~CN, R'O~, R'S~, N37)

&NZ Reaction

R-COO-CH2CH2-Nu + Br-

Click to download full resolution via product page
Caption: General nucleophilic substitution pathway for 2-bromoethyl heptanoate.

This reactivity makes 2-bromoethyl heptanoate a potentially useful building block for
introducing a heptanoyloxyethyl group into various molecules, which could be of interest in the
synthesis of prodrugs or other bioactive compounds.

Reactivity of the Ester Group

The ester group can undergo typical ester reactions such as hydrolysis (acid or base-
catalyzed) to yield heptanoic acid and 2-bromoethanol, and transesterification with other
alcohols. These reactions are generally slower than the nucleophilic substitution at the
bromoethyl group.

Spectroscopic Data

No experimental spectroscopic data for 2-bromoethyl heptanoate is available in public
databases. However, the expected features in its NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for 2-Bromoethyl Heptanoate
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Technique Predicted Features

- Triplet at ~4.4 ppm (2H, -COO-CHz2-) - Triplet
at ~3.5 ppm (2H, -CHz-Br) - Triplet at ~2.3 ppm

1H NMR (2H, -CH2-COO-) - Multiplets at ~1.3-1.6 ppm
(6H, internal methylenes) - Triplet at ~0.9 ppm
(3H, terminal methyl)

- Signal at ~173 ppm (C=0) - Signal at ~63 ppm
B3C NMR (-COO-CHz2-) - Signal at ~30 ppm (-CH2-Br) -
Signals for the heptanoate chain carbons

- Strong C=0 stretch at ~1735 cm~1 - C-O
IR (Infrared) stretches at ~1250-1100 cm~1 - C-Br stretch at
~650-550 cm~?

- Molecular ion peak (M*) at m/z 236/238 (due
M s D to bromine isotopes) - Fragmentation patterns
ass Spec
P corresponding to the loss of Br, C2H4Br, and

parts of the heptanoate chain.

Safety and Handling

A specific safety data sheet (SDS) for 2-bromoethyl heptanoate is not available. However,
based on its structure, it should be handled with care. As a bromoalkane, it is expected to be
an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated
fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be
worn. As an alkylating agent, it may be harmful if inhaled, ingested, or absorbed through the
skin.

Applications in Drug Development and Research

Given its structure as a bifunctional molecule, 2-bromoethyl heptanoate could serve as a
valuable intermediate in several areas of drug development and research:

e Prodrug Synthesis: The heptanoyloxyethyl moiety can be attached to a drug molecule
containing a suitable nucleophilic group (e.g., a phenol, amine, or thiol). The resulting ester
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could have modified pharmacokinetic properties, such as increased lipophilicity or altered
metabolic stability.

o Linker Chemistry: It can be used as a linker to conjugate different molecular entities, for
example, in the development of antibody-drug conjugates or targeted drug delivery systems.

o Synthesis of Novel Scaffolds: The reactivity of the bromo-group allows for the introduction of
various functionalities, leading to the creation of novel chemical scaffolds for screening in
drug discovery programs.

Conclusion

While experimental data on 2-bromoethyl heptanoate is not extensively documented, its
chemical properties and reactivity can be reasonably predicted based on its structure and by
analogy to related compounds. Its potential as a versatile building block in organic synthesis,
particularly for applications in medicinal chemistry and drug development, warrants further
investigation. The synthetic protocols and reactivity profile outlined in this guide provide a solid
foundation for researchers interested in exploring the utility of this compound. It is crucial,
however, that any experimental work with 2-bromoethyl heptanoate be conducted with
appropriate safety precautions due to its potential hazards as an alkylating agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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